molecular formula C17H11N3O5S B2534625 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide CAS No. 1170880-21-3

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide

Cat. No.: B2534625
CAS No.: 1170880-21-3
M. Wt: 369.35
InChI Key: PBZQLPYMOJLZQI-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide is a sophisticated synthetic compound designed for advanced chemical and pharmacological research. This hybrid molecule features a unique structure incorporating both [1,3]dioxolo[4,5-f][1,3]benzothiazole and 2-oxo-1,3-benzoxazol-3-yl moieties linked by an acetamide group. This specific architecture suggests potential for investigation in multiple research areas, including medicinal chemistry as a scaffold for developing enzyme inhibitors or receptor modulators, and chemical biology as a probe for studying protein-ligand interactions. The presence of the benzothiazole and benzoxazole rings, which are privileged structures in drug discovery, indicates this compound may interact with various biological targets. Researchers can utilize this chemical as a key intermediate in heterocyclic chemistry synthesis or as a reference standard in analytical method development. This product is provided for research purposes exclusively and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct thorough safety assessments before handling.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O5S/c21-15(7-20-10-3-1-2-4-11(10)25-17(20)22)19-16-18-9-5-12-13(24-8-23-12)6-14(9)26-16/h1-6H,7-8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZQLPYMOJLZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H9N3O3S2
  • Molar Mass : 355.39 g/mol

The structural formula indicates the presence of both benzothiazole and benzoxazole moieties, which are known for their pharmacological significance.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of benzothiazole derivatives, including our compound of interest. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
1Staphylococcus aureus50
2Bacillus subtilis100
3Escherichia coli25
4Candida albicans200

Research indicates that compounds similar to this compound exhibit moderate to high antibacterial activity against strains such as E. coli and S. aureus .

Anticancer Activity

The benzothiazole derivatives have been noted for their anticancer properties. A study highlighted that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Inhibition Rate : Various compounds exhibited inhibition rates ranging from 30% to over 70% at concentrations between 10 µM to 100 µM.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, benzothiazole derivatives have demonstrated anti-inflammatory effects. In vitro assays showed that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial activity of benzothiazole derivatives found that compound 3 significantly inhibited E. coli growth with an inhibition zone diameter of 27 mm compared to control antibiotics .
  • Anticancer Study : In a study involving MCF-7 cells treated with various benzothiazole derivatives, compound 10 showed a notable reduction in cell viability by inducing apoptosis through the mitochondrial pathway .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s [1,3]dioxolo[4,5-f]benzothiazole core distinguishes it from simpler benzothiazole derivatives. The dioxolane ring may enhance solubility or modulate electronic properties compared to halogenated (e.g., CF₃) or alkylated analogues .

Heterocyclic Hybrids with Dioxolane Systems

Compounds containing fused dioxolane heterocycles, such as 2,2-difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one derivatives, exhibit pesticidal activity, suggesting that the dioxolane moiety contributes to bioactivity . Similarly, N-(5-benzyl-6-oxo-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-N-isopropyl-acetamid () shares a dioxolane-fused indole core but differs in substituents (benzyl, isopropyl vs. benzoxazole), highlighting the role of functional groups in activity modulation .

2-Oxoindoline and Oxadiazole Derivatives

2-Oxoindoline-based acetamides (e.g., compound IK in ) demonstrate structural parallels through ketone and acetamide functionalities. These compounds often exhibit hydrogen-bonding networks critical for crystallographic stability, a property likely shared by the target compound . Additionally, 1,3,4-oxadiazole-phthalide hybrids () emphasize the importance of heterocyclic diversity in tuning physicochemical properties such as lipophilicity and metabolic stability .

Q & A

Basic: What are the typical synthetic routes for preparing N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide?

Methodological Answer:
The synthesis involves multi-step reactions focusing on cyclization and functional group coupling. Key steps include:

Core Formation : Cyclization of a 2-aminothiophenol derivative with a dioxolane precursor under acidic conditions to form the dioxolo-benzothiazole core .

Acetamide Coupling : Reaction of the core intermediate with 2-(2-oxo-1,3-benzoxazol-3-yl)acetic acid derivatives using coupling agents (e.g., EDC/HOBt) under inert atmospheres .

Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization from ethanol/water mixtures to isolate the product .

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